molecular formula C26H32N2O B5049530 4-(4-methoxy-2,5-dimethylbenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole

4-(4-methoxy-2,5-dimethylbenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole

Cat. No.: B5049530
M. Wt: 388.5 g/mol
InChI Key: DPDJHAFHOGTPNB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a diazepine ring (a seven-membered ring with two nitrogen atoms) and a carbazole moiety (a tricyclic structure containing two benzene rings fused onto a pyrrole ring). The presence of methoxy and methyl groups suggests that it might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by techniques like X-ray single crystal diffraction and Density Functional Theory (DFT) calculations . These techniques can provide detailed information about the arrangement of atoms in the molecule and their electronic structure.


Chemical Reactions Analysis

The reactivity of a compound like this would likely depend on the specific functional groups present in the molecule. For example, the methoxy groups might be susceptible to reactions with strong acids or bases, and the diazepine ring might undergo reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Properties such as melting point, boiling point, solubility, and stability could be determined experimentally .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzodiazepines have medical uses and act by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain .

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions. For example, similar compounds may cause skin and eye irritation and may be harmful if inhaled or swallowed .

Future Directions

The future directions for research on a compound like this could be vast. It might be interesting to explore its potential uses in medicine, materials science, or as a building block for synthesizing other complex molecules .

Properties

IUPAC Name

6-[(4-methoxy-2,5-dimethylphenyl)methyl]-14-methyl-6,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11(16),12,14-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O/c1-17-9-10-23-22(13-17)21-7-5-8-24-26(21)28(23)12-6-11-27(24)16-20-14-19(3)25(29-4)15-18(20)2/h9-10,13-15,24H,5-8,11-12,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDJHAFHOGTPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3CCCN(C4C3=C2CCC4)CC5=C(C=C(C(=C5)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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